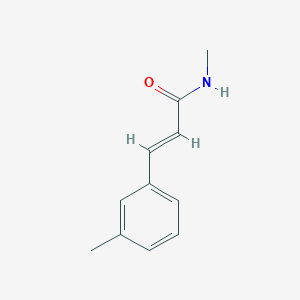![molecular formula C16H18N4O B7571363 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide](/img/structure/B7571363.png)
2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide, also known as INDY, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide is not fully understood, but it is believed to act by modulating the activity of various enzymes and signaling pathways in the body. 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the development of inflammation and cancer. Additionally, 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular stress response and antioxidant defense.
Biochemical and Physiological Effects:
2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. Additionally, 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide has been found to reduce inflammation and oxidative stress in various cell types. In vivo studies have shown that 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide in laboratory experiments has several advantages, including its low toxicity and high stability. Additionally, 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide is easily synthesized and can be obtained in high purity. However, the use of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide in laboratory experiments also has some limitations, including the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide. One potential area of research is the development of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide derivatives with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide and its potential side effects. 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide also has potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease, which warrant further investigation.
In conclusion, 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide is a synthetic compound that has been extensively studied for its potential therapeutic properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide have been discussed in this paper. Further research is needed to fully understand the potential of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide involves the reaction between 2-(1H-indol-3-yl)acetic acid and 2-(1-methylimidazol-2-yl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using chromatography techniques to obtain pure 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide.
Aplicaciones Científicas De Investigación
2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide has been studied extensively for its potential therapeutic properties in various fields of research, including cancer, inflammation, and neurodegenerative diseases. 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the growth of cancer cells. Additionally, 2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-(1-methylimidazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-20-9-8-17-15(20)6-7-18-16(21)10-12-11-19-14-5-3-2-4-13(12)14/h2-5,8-9,11,19H,6-7,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFWIHUAURJVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Ethylpiperazin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7571288.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7571293.png)
![Ethyl 2-[propan-2-yl-[4-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B7571296.png)
![N-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571304.png)
![1-[2-(2-Ethoxyanilino)-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7571311.png)

![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)
![2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)
![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)


![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)
